(R)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It features a pyrrolidine ring substituted with a thiazole moiety, which is further chlorinated and methoxylated The compound also contains a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Chlorination: The thiazole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated thiazole is then methoxylated using methanol in the presence of a base such as sodium methoxide.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated thiazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, ®-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester may serve as a lead compound for the development of new therapeutic agents. Its potential biological activity could be harnessed to treat various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-Bromo-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- ®-3-(2-Fluoro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- ®-3-(2-Methyl-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, ®-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-13(2,3)19-12(17)16-5-4-9(7-16)18-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKTUFKBVKDLB-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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